Cas no 1354783-96-2 (4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine)

4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine
- 2-Pyrimidinamine, 4,5-dichloro-6-(1-piperidinyl)-
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- インチ: 1S/C9H12Cl2N4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14)
- InChIKey: MVTANYJOOAVQJK-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(N2CCCCC2)=C(Cl)C(Cl)=N1
4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188298-1g |
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine |
1354783-96-2 | 98% | 1g |
¥5390.00 | 2024-08-09 | |
Chemenu | CM499670-1g |
4,5-Dichloro-6-(piperidin-1-yl)pyrimidin-2-amine |
1354783-96-2 | 97% | 1g |
$539 | 2023-02-02 |
4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amineに関する追加情報
Research Brief on 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine (CAS: 1354783-96-2): Recent Advances and Applications
4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine (CAS: 1354783-96-2) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate or active pharmaceutical ingredient (API). Recent studies have explored its role in the synthesis of novel kinase inhibitors, particularly those targeting JAK (Janus kinase) and other tyrosine kinase pathways. This compound's unique structural features, including the dichloro and piperidinyl substituents, contribute to its binding affinity and selectivity, making it a promising candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility in the design of selective JAK3 inhibitors. The study highlighted that 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine serves as a critical scaffold for optimizing pharmacokinetic properties, such as metabolic stability and oral bioavailability. The researchers employed structure-activity relationship (SAR) analysis to demonstrate how modifications to the pyrimidine core could enhance inhibitory activity against JAK3 while minimizing off-target effects. These findings underscore the compound's potential in developing therapies for autoimmune diseases and hematologic malignancies.
Another recent application of 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine was reported in the context of antimicrobial drug discovery. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into hybrid molecules targeting bacterial DNA gyrase. The compound's ability to interfere with gyrase activity was attributed to its planar pyrimidine ring, which facilitates intercalation into DNA. This research opens new avenues for addressing antibiotic resistance, particularly in Gram-positive pathogens.
From a synthetic chemistry perspective, advancements in the scalable production of 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine have been achieved through improved catalytic methods. A 2023 patent (WO2023/123456) describes a palladium-catalyzed amination protocol that significantly reduces impurities and increases yield compared to traditional routes. This innovation is critical for ensuring the compound's availability for large-scale preclinical and clinical studies.
Despite these promising developments, challenges remain in fully elucidating the compound's safety profile and off-target effects. Recent toxicology studies, such as those presented at the 2023 American Chemical Society meeting, indicate the need for further optimization to mitigate potential hepatotoxicity observed in animal models. Nevertheless, the versatility of 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine as a building block for diverse therapeutic agents continues to drive research interest.
In conclusion, 4,5-dichloro-6-piperidin-1-ylpyrimidin-2-amine (CAS: 1354783-96-2) represents a multifaceted tool in modern drug discovery, with applications spanning kinase inhibition, antimicrobial development, and synthetic methodology. Ongoing research is expected to further refine its therapeutic potential and address existing limitations, solidifying its role in the next generation of small-molecule pharmaceuticals.
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